molecular formula C17H17N5O B2892099 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 454177-86-7

4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2892099
CAS No.: 454177-86-7
M. Wt: 307.357
InChI Key: LWGXCHPVCBAJBJ-UHFFFAOYSA-N
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Description

The compound “4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . It is a complex organic molecule that contains a benzimidazole ring fused with a triazine ring .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane can lead to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring fused with a triazine ring . The exact structure would depend on the specific substituents attached to the core structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. For a similar compound, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, the molecular weight is 185.19 g/mol, it has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and a topological polar surface area of 69.1 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives of 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine have been synthesized and evaluated for their antimicrobial activities. The synthesis of novel triazole derivatives and their evaluation against various microorganisms demonstrate the potential of these compounds in antimicrobial applications. Compounds were found to possess good to moderate activities against the test microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative Activity

The synthesis of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles and their evaluation for antiproliferative activity against several human cancer cell lines have been reported. These studies provide insights into the potential use of these compounds in cancer research, with some compounds showing moderate, but non-selective, antiproliferative activity (Hranjec et al., 2012).

Solution-Processible Materials for OLEDs

Derivatives of benzimidazole, including those related to the compound , have been utilized in the development of materials for organic light-emitting diodes (OLEDs). These studies focus on the synthesis and properties of bipolar molecules that combine electron-transporting and hole-transporting moieties, highlighting their application in fabricating efficient, solution-processible OLEDs (Ge et al., 2008).

Cytotoxic Activity

The synthesis and evaluation of novel poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amine derivatives for cytotoxic activity against various cancer cell lines have been explored. These compounds, including the ones structurally related to this compound, were found to exhibit promising cytotoxicity, opening avenues for their use in cancer therapy (Akbarzadeh et al., 2015).

Metal Complexes and Molecular Structures

Research on Pd(II) and Pt(II) complexes containing benzimidazole ligands, including derivatives of the mentioned compound, has been conducted to explore their molecular structures, vibrational frequencies, and cytotoxicity. These studies contribute to the understanding of the structural and biological properties of metal complexes involving benzimidazole derivatives (Ghani & Mansour, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the potential inhibitory activity against DHFR, it could be of interest for the development of new treatments for bacterial and parasitic infections and some tumors .

Mechanism of Action

Target of Action

The primary target of 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, the compound can disrupt the growth and proliferation of cells .

Mode of Action

The compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction results in the disruption of nucleotide synthesis, which in turn affects DNA replication and cell division .

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. The disruption of this pathway leads to a decrease in the availability of nucleotides for DNA replication . This can have downstream effects on cell growth and proliferation, particularly in rapidly dividing cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication due to the inhibition of DHFR . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. As a result, the compound may exhibit anti-proliferative effects.

Biochemical Analysis

Biochemical Properties

4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with the enzyme DHFR, inhibiting its activity . This interaction is likely due to the compound’s structural similarity to dihydrofolate, the natural substrate of DHFR. The inhibition of DHFR by this compound can disrupt the synthesis of nucleotides, affecting DNA replication and cell division .

Cellular Effects

The inhibition of DHFR by this compound can have profound effects on cells. By disrupting nucleotide synthesis, this compound can inhibit DNA replication and cell division, potentially leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DHFR . This compound likely binds to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides .

Temporal Effects in Laboratory Settings

The effects of this compound on DHFR activity and cell division would be expected to occur shortly after the compound is introduced to the cellular environment. Over time, these effects could lead to a decrease in cell proliferation and potentially cell death

Metabolic Pathways

As an inhibitor of DHFR, this compound would be expected to impact the folate metabolic pathway . By inhibiting the conversion of dihydrofolate to tetrahydrofolate, this compound could disrupt the synthesis of purines and pyrimidines, which are essential for DNA replication .

Subcellular Localization

The subcellular localization of this compound is also not reported in the literature. Given its role as a DHFR inhibitor, it might be expected to localize to the cytoplasm, where DHFR is typically found

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-23-12-9-7-11(8-10-12)15-20-16(18)21-17-19-13-5-3-4-6-14(13)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXCHPVCBAJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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